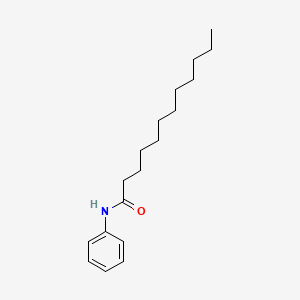

Dodecanamide, N-phenyl-

Description

N-Phenyldodecanamide as a Representative Amide Compound in Advanced Chemical Studies

Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. wikipedia.org They are ubiquitous in nature, most notably as the peptide bonds that form the backbone of proteins. In the realm of advanced chemical studies, specific amides are often selected as model compounds to investigate fundamental principles of structure, bonding, and reactivity. N-Phenyldodecanamide serves as an excellent representative secondary amide due to its well-defined structure and the distinct contributions of its component parts.

The presence of the N-phenyl group differentiates it from simpler alkyl amides, introducing electronic and steric effects that influence the properties of the amide bond. The long dodecyl chain provides a significant hydrophobic component, allowing researchers to study phenomena related to self-assembly and interactions in nonpolar environments.

Structural Features and Amphiphilic Character in Fundamental Research Contexts

The molecular structure of N-phenyldodecanamide is key to its utility in fundamental research. It possesses both a hydrophobic part (the dodecyl chain and the phenyl ring) and a hydrophilic part (the amide group). ontosight.ai This dual nature, known as amphiphilicity, drives its behavior in different solvents and at interfaces.

The amphiphilic character of N-phenyldodecanamide is fundamental to its ability to self-assemble into ordered structures, such as layers or micelles, in appropriate solvents. This behavior is a cornerstone of supramolecular chemistry and is essential for its applications in material science.

Table 1: Physicochemical Properties of N-Phenyldodecanamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₉NO |

| Molecular Weight | 275.43 g/mol |

| Melting Point | 76.3-76.8 °C prepchem.com |

| Appearance | White crystalline plates prepchem.com |

Significance in Synthetic Methodologies and Material Science Investigations

N-Phenyldodecanamide is not only a subject of fundamental study but also a valuable tool in synthetic chemistry and material science. Its synthesis is a classic example of amide bond formation, a reaction of paramount importance in organic and medicinal chemistry. nih.gov Common synthetic routes include the acylation of aniline (B41778) with lauroyl chloride or the direct condensation of dodecanoic acid and aniline. prepchem.comresearcherslinks.com

In material science, the self-assembly properties of N-phenyldodecanamide and its derivatives are of particular interest. Its ability to act as a gelator for organic solvents, forming organogels, has been explored. nih.gov Organogels are semi-solid materials with potential applications in various fields. Furthermore, N-phenyldodecanamide can serve as a building block or additive in the creation of more complex materials, such as polymers and other functional organic materials. ontosight.aigoogle.gmgoogle.com.nagoogle.comgoogle.comgoogle.com For instance, it has been investigated as a precursor for the synthesis of antimicrobial agents. researcherslinks.comderpharmachemica.com

The study of N-phenyldodecanamide and related long-chain amides contributes to the broader understanding of how molecular structure dictates macroscopic material properties, a central theme in materials science. umich.edunasa.gov

Structure

3D Structure

Properties

IUPAC Name |

N-phenyldodecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO/c1-2-3-4-5-6-7-8-9-13-16-18(20)19-17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKDYOGEVVXBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187869 | |

| Record name | Dodecanamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-95-3 | |

| Record name | N-Phenyldodecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanamide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauranilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lauranilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Phenyldodecanamide and Its Derivatives

Classical and Modern Synthetic Routes to N-Phenyldodecanamide Analogues

The most traditional and straightforward method for synthesizing N-phenyldodecanamide is the acylation of aniline (B41778) with dodecanoyl chloride (lauroyl chloride). prepchem.com This reaction, a classic example of nucleophilic acyl substitution, typically proceeds with high efficiency. In a representative procedure, dodecanoyl chloride is reacted with aniline, often in the presence of a base to neutralize the hydrochloric acid byproduct. Following the reaction, purification by crystallization from a suitable solvent like hexane (B92381) can yield N-phenyldodecanamide as white crystalline plates with yields reported as high as 84%. prepchem.com This fundamental approach is widely applicable for creating a variety of N-aryl and N-alkyl dodecanamide (B72619) analogues by substituting aniline with other primary or secondary amines.

Modern synthetic efforts often focus on developing more efficient, greener, or specialized routes. This includes the use of different coupling agents or catalytic systems to facilitate the amide bond formation under milder conditions, expanding the substrate scope and functional group tolerance.

Preparation of Dodecanamide Derivatives as Key Synthetic Intermediates

N-phenyldodecanamide and its derivatives serve as crucial starting materials or intermediates for the synthesis of more complex molecules. derpharmachemica.commedchemexpress.com Their amide functionality can be chemically transformed into other reactive groups, such as imidoyl chlorides, which are valuable precursors for nitrogen-containing heterocyclic compounds and amidines. derpharmachemica.comwikipedia.org

The direct conversion of N-phenyldodecanamide derivatives into N-phenyldodecanimidoyl chloride derivatives is a key step in the synthesis of certain heterocyclic compounds. derpharmachemica.com A general method involves treating a solution of the N-phenyldodecanamide derivative with a chlorinating agent like thionyl chloride in an appropriate solvent such as benzene (B151609). derpharmachemica.com The reaction mixture is typically stirred at room temperature for several hours. After the reaction is complete, the solvent is evaporated, and the resulting solid product can be purified by recrystallization. derpharmachemica.com This method has been successfully applied to synthesize a series of N-aryl-dodecanimidoyl chlorides, which serve as versatile intermediates. derpharmachemica.com

| N-Aryl Substituent | Starting Amide | Resulting Imidoyl Chloride | Reaction Conditions | Reference |

|---|---|---|---|---|

| Phenyl | N-phenyldodecanamide | N-phenyldodecanimidoyl chloride | Thionyl chloride, Benzene, Room Temperature, 5h | derpharmachemica.com |

| 4-Methoxyphenyl | N-(4-methoxyphenyl)dodecanamide | N-(4-methoxyphenyl)dodecanimidoyl chloride | ||

| 4-Chlorophenyl | N-(4-chlorophenyl)dodecanamide | N-(4-chlorophenyl)dodecanimidoyl chloride | ||

| 4-Nitrophenyl | N-(4-nitrophenyl)dodecanamide | N-(4-nitrophenyl)dodecanimidoyl chloride | ||

| p-Tolyl | N-(p-tolyl)dodecanamide | N-(p-tolyl)dodecanimidoyl chloride |

Asymmetric Synthetic Approaches for Enantiomerically Pure Dodecanamide Analogues

The synthesis of specific enantiomers of dodecanamide analogues is critical when these molecules are intended for biological applications, as different stereoisomers can exhibit vastly different activities. mdpi.comyork.ac.uk Asymmetric synthesis aims to produce a single enantiomer, avoiding the need for resolving racemic mixtures. springernature.com Catalytic asymmetric reactions are particularly powerful for this purpose, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov

Catalytic, asymmetric Mannich-type reactions represent a potent strategy for the stereoselective synthesis of chiral β-amino carbonyl compounds, which are precursors to enantiomerically pure dodecanamide analogues. researchgate.netbuchler-gmbh.comnumberanalytics.com This reaction typically involves the addition of a nucleophile, such as a silyl (B83357) enol ether, to an electrophilic imine. u-tokyo.ac.jp In the context of dodecanamide derivatization, N-acylimino esters are often used as the imine component.

A notable application is the synthesis of (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide (HPA-12), an inhibitor of ceramide trafficking, and its analogues. researchgate.netresearchgate.net These compounds have been stereoselectively synthesized using a Mannich-type reaction catalyzed by a copper(II)-chiral diamine complex. researchgate.netu-tokyo.ac.jp The reaction between an N-acylimino ester and a silyl enol ether proceeds in the presence of the chiral catalyst to afford the desired Mannich adduct with high yield and high enantioselectivity. researchgate.net The versatility of this method allows for the synthesis of a series of HPA-12 analogues with varying amide side chain lengths to investigate structure-activity relationships. researchgate.net

| Component | Description | Role in Reaction |

|---|---|---|

| N-Acylimino Ester | An ester functionalized with an imine group that is N-acylated. | Electrophile |

| Silyl Enol Ether | An enol ether protected with a silyl group, derived from a ketone or ester. | Nucleophile |

| Chiral Catalyst | Typically a complex of a metal (e.g., Cu(II)) and a chiral ligand (e.g., a chiral diamine). | Controls stereoselectivity (enantioselectivity and diastereoselectivity) |

| Product | A β-amino carbonyl compound, a precursor to the final dodecanamide analogue. | Chiral building block |

Zirconium-based catalysts have also emerged as effective tools for asymmetric synthesis, including in the stereoselective preparation of dodecanamide analogues. researchgate.netbeilstein-journals.org A key example is the first synthesis of HPA-12, which utilized a chiral zirconium-catalyzed asymmetric Mannich-type reaction as the pivotal step. researchgate.netbeilstein-journals.orgnih.gov This three-component reaction efficiently brings together the necessary fragments to construct the chiral backbone of the molecule. The use of an air-stable, storable chiral zirconium catalyst makes this approach practical and robust for asymmetric aldol (B89426) and Mannich reactions. u-tokyo.ac.jp The high levels of diastereo- and enantioselectivity achieved with these catalysts are crucial for producing the desired stereoisomer in high purity, which was instrumental in the initial development and biological studies of HPA-12. researchgate.netbeilstein-journals.org

Copper(II)-Chiral Diamine Complex Catalysis in Stereocontrolled Reactions

The stereocontrolled synthesis of chiral amides is a significant area of organic chemistry, often addressed through strategies involving asymmetric catalysis. One such advanced method involves the use of copper complexes coordinated with chiral diamine ligands. These catalytic systems are particularly effective in controlling stereochemistry during carbon-nitrogen bond formation.

A notable advancement is the enantioconvergent N-alkylation of primary amides with racemic alkyl electrophiles, a process that can be achieved through photoinduced copper catalysis. nih.gov This method employs a dual catalytic system where a copper/bisphosphine/phenoxide complex acts as a photocatalyst to activate the electrophile, while a separate chiral copper/diamine complex facilitates the enantioselective C–N bond formation. nih.gov The chiral diamine ligand is crucial as it creates a chiral environment around the copper center, which allows the catalyst to differentiate between prochiral faces or enantiomers, thereby directing the reaction to form one stereoisomer preferentially. nih.gov

While direct examples for N-phenyldodecanamide are specific to particular research aims, the general principle allows for the asymmetric synthesis of secondary amides. The mechanism involves the generation of a chiral catalyst that can effectively distinguish between different alkyl groups on an unactivated secondary electrophile. nih.gov This approach represents a convergent strategy for creating chiral amides, where the C-N bond formation and stereochemical control are accomplished in a single, efficient step. nih.gov The versatility of N-donor chelating ligands, including diamines, in copper-catalyzed reactions highlights their importance in developing effective and selective catalysts for various organic transformations. mdpi.com

Synthesis of Specific Research Probes and Functionalized Dodecanamide Derivatives

The N-phenyldodecanamide scaffold can be chemically modified to create specialized molecules for biochemical and pharmacological research. This section outlines the synthesis of three such derivatives.

Photoaffinity cross-linking reagents are valuable tools for studying molecular interactions within biological systems. The heterobifunctional reagent 12-maleimido-N-(4-benzoylphenyl)dodecanamide was synthesized to investigate the mechanism of ATP hydrolysis by chloroplast coupling factor 1. acs.orgnih.gov This molecule contains three key functional parts: a maleimide (B117702) group that reacts with sulfhydryl groups on proteins, a benzophenone (B1666685) group that becomes reactive upon photolysis to form covalent bonds with nearby molecules, and a twelve-carbon dodecanamide linker. acs.orgnih.gov

The synthesis involves multiple steps. A key precursor is N-(4-benzoylphenyl)maleimide, also known as 1-(4-benzoylphenyl)-1H-pyrrole-2,5-dione. iris-biotech.de The dodecanamide linker is introduced by reacting a suitable derivative of dodecanoic acid with 4-aminobenzophenone, followed by the attachment of the maleimide moiety. The final compound, 12-maleimido-N-(4-benzoylphenyl)dodecanamide, allows for the targeted cross-linking between different polypeptide subunits within an enzyme complex upon UV irradiation, providing insights into their spatial arrangement and interaction during catalysis. acs.orgnih.gov

Functionalizing existing drugs is a common strategy to develop new therapeutic agents with modified properties. A derivative of the antibacterial drug sulfadimethoxine (B1681780), N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)dodecanamide, was synthesized to explore its anti-inflammatory potential. researchgate.netresearchgate.net

The synthesis of this derivative is achieved by acylating the primary amino group of sulfadimethoxine. The starting material, sulfadimethoxine, possesses a free aniline-like amino group. This group is reacted with dodecanoyl chloride, the acid chloride of dodecanoic acid. The reaction results in the formation of an amide bond, linking the long aliphatic dodecanoyl chain to the sulfadimethoxine core. The final product was characterized using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, to confirm its structure. researchgate.netresearcher.life This modification was investigated for its ability to inhibit oxidative bursts in phagocytes, a key process in inflammation. researchgate.net

The 1,3,4-thiadiazole (B1197879) ring is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities. rasayanjournal.co.in N-acylated derivatives of this heterocycle can be synthesized to explore new pharmacological properties. The synthesis of N-(5-(4-isopropylphenyl)-1,3,4-thiadiazol-2-yl)dodecanamide follows a general procedure for acylating 2-amino-1,3,4-thiadiazoles.

The synthetic pathway begins with the preparation of the core structure, 5-(4-isopropylphenyl)-1,3,4-thiadiazol-2-amine. rasayanjournal.co.in This amine is then acylated using a suitable dodecanoylating agent. A common method involves reacting the amine with a dodecanoic acid anhydride (B1165640) (e.g., dodecanoic anhydride) in a solvent like pyridine (B92270), often under reflux conditions. rasayanjournal.co.in The pyridine acts as both a solvent and a base to neutralize the acid byproduct. After the reaction, the mixture is typically treated with a sodium bicarbonate solution to remove excess acid and purify the final N-acylated product. rasayanjournal.co.in This straightforward method allows for the creation of a library of thiadiazole-amide derivatives for biological screening. rasayanjournal.co.in

Data Tables

Table 1: Synthesized N-Phenyldodecanamide Derivatives and Probes

| Compound Name | Molecular Formula | Key Synthetic Precursors | Purpose/Application |

|---|---|---|---|

| 12-maleimido-N-(4-benzoylphenyl)dodecanamide | C₃₁H₃₆N₂O₄ | N-(4-benzoylphenyl)maleimide, Dodecanedioic acid derivative | Photoaffinity cross-linking reagent for studying protein interactions acs.orgnih.gov |

| N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)dodecanamide | C₂₄H₃₄N₄O₅S | Sulfadimethoxine, Dodecanoyl chloride | Investigating anti-inflammatory properties researchgate.netresearchgate.net |

Compound Index

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| N-Phenyldodecanamide |

| 12-maleimido-N-(4-benzoylphenyl)dodecanamide |

| N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)dodecanamide |

| N-(5-(4-isopropylphenyl)-1,3,4-thiadiazol-2-yl)dodecanamide |

| Copper(II) |

| N-(4-benzoylphenyl)maleimide |

| 1-(4-benzoylphenyl)-1H-pyrrole-2,5-dione |

| Dodecanedioic acid |

| 4-aminobenzophenone |

| Sulfadimethoxine |

| Dodecanoyl chloride |

| Dodecanoic acid |

| 5-(4-isopropylphenyl)-1,3,4-thiadiazol-2-amine |

| Dodecanoic anhydride |

| Pyridine |

Reaction Mechanisms and Chemical Transformations Involving N Phenyldodecanamide

Mechanistic Investigations of Amide Formation and Structural Modification

The synthesis of N-phenyldodecanamide, a secondary N-aryl amide, is most commonly achieved through the nucleophilic acyl substitution reaction between a dodecanoic acid derivative and aniline (B41778). The specific mechanism depends on the activation method used for the carboxylic acid.

One common pathway involves the conversion of dodecanoic acid to dodecanoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The highly electrophilic acyl chloride then readily reacts with the nucleophilic aniline. The reaction proceeds through a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and releases a chloride ion. An excess of a base is typically used to neutralize the HCl byproduct. masterorganicchemistry.comlibretexts.org

Alternatively, direct coupling of dodecanoic acid and aniline can be facilitated by dehydrating agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). masterorganicchemistry.com In this mechanism, the carboxylic acid's oxygen atom attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate serves as an "active ester" with a good leaving group. masterorganicchemistry.comyoutube.com Aniline then attacks the carbonyl carbon of this activated intermediate, leading to the formation of N-phenyldodecanamide and a urea (B33335) byproduct. masterorganicchemistry.comyoutube.com Lewis acids like titanium(IV) chloride (TiCl₄) can also mediate this condensation, proceeding through a proposed titanium-carboxylate adduct that enhances the electrophilicity of the carbonyl group. d-nb.info

A more recent, alternative approach is the Umpolung Amide Synthesis (UmAS), which inverts the traditional polarity of the reactants. For N-aryl amides, this can involve the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple base. nih.govacs.org This method avoids the formation of an electrophilic acyl donor, which is often prone to side reactions like epimerization. nih.govacs.org

Structural modifications of the N-phenyldodecanamide scaffold can be achieved through various synthetic strategies. nih.gov For instance, intramolecular cyclization of related N-aryl amides can be used to synthesize complex heterocyclic structures like 3-amino oxindoles, proceeding through the formation of 2-azaallyl anions. rsc.org

Elucidation of Mannich-Type Reaction Mechanisms in Derivative Synthesis

The synthesis of derivatives of N-phenyldodecanamide can be accomplished via Mannich-type reactions. The classical Mannich reaction is a three-component condensation involving an enolizable carbonyl compound, a non-enolizable aldehyde (like formaldehyde), and an amine. wikipedia.orgadichemistry.com In the context of N-phenyldodecanamide derivatives, the amide itself can act as the nucleophile in a related process. Amides, while having low nucleophilicity, can be activated to participate in Mannich-type reactions to produce N-acyl-protected amine derivatives. rsc.org

The core of the mechanism involves the initial formation of a highly electrophilic Eschenmoser's salt or a related iminium ion from the reaction of an amine and an aldehyde. adichemistry.com The N-phenyldodecanamide, or a derivative thereof, can then be activated to form a nucleophilic species that attacks the iminium ion, leading to C-C bond formation and the synthesis of a β-amino carbonyl compound, known as a Mannich base. thermofisher.com

In a key variation of the Mannich reaction, N-acyliminium ions (often generated from precursors like N-acylimino esters or N,O-acetals) serve as potent electrophiles. nih.gov A derivative of N-phenyldodecanamide, for example, could be functionalized at the alpha-position to the carbonyl with a leaving group. In the presence of a Lewis acid, this precursor would eliminate the leaving group to form a reactive N-acyliminium ion.

These electrophilic N-acyliminium ions are highly effective at reacting with carbon nucleophiles, including silicon enolates (more commonly known as silyl (B83357) enol ethers). kyoto-u.ac.jp Silyl enol ethers are stable, isolable enolate equivalents that react with electrophiles in a manner analogous to the Mukaiyama aldol (B89426) addition. organic-chemistry.org The reaction between an N-acyliminium ion derived from an N-phenyldodecanamide precursor and a silyl enol ether would proceed via nucleophilic attack of the enol ether's double bond onto the iminium carbon. kyoto-u.ac.jpwikipedia.org The subsequent loss of the silyl group, typically facilitated by the workup, yields an α-functionalized ketone derivative. This pathway provides a powerful method for C-C bond formation and the elaboration of the N-phenyldodecanamide structure.

The primary intermediate in these Mannich-type reactions is the N-acyliminium ion. Its planar, sp²-hybridized nature makes it susceptible to attack from either face. The stereochemical outcome of the reaction is determined in the transition state of the nucleophilic addition step.

In reactions involving silyl enol ethers, an open transition state is generally preferred. organic-chemistry.org The facial selectivity of the nucleophilic attack on the N-acyliminium ion can be controlled by steric hindrance from the substituents on the amide or by the use of chiral auxiliaries. nih.gov Furthermore, bifunctional organocatalysts, such as those based on thiourea, can organize the transition state through hydrogen bonding. wikipedia.org The catalyst can simultaneously activate the N-acyliminium ion electrophile and position the silyl enol ether nucleophile, thereby directing the stereochemical course of the reaction to favor one specific stereoisomer. nih.gov This precise control over the transition state geometry is fundamental to achieving high levels of stereoselectivity. nih.gov

Stereochemical Control and Stereoselective Pathways in Dodecanamide (B72619) Synthesis

When the dodecanoyl portion of N-phenyldodecanamide contains a stereocenter, particularly at the α-position to the carbonyl, controlling the stereochemistry during its synthesis becomes critically important.

Achieving stereoselectivity in the synthesis of chiral N-phenyldodecanamide derivatives requires careful reaction design. If a chiral center is present on the carboxylic acid partner (e.g., 2-methyldodecanoic acid), the primary challenge during amide bond formation is preventing the loss of stereochemical integrity at that center.

One strategy is the use of chiral auxiliaries attached to the carboxylic acid, which can direct the approach of the aniline nucleophile. A more modern approach involves enantioselective catalysis. For instance, bifunctional catalysts can be employed in Mannich-type reactions to deliver products with high diastereo- and enantioselectivity (up to >99:1 dr and >99% ee). nih.gov Similarly, methods like the Umpolung Amide Synthesis have been developed specifically to forge N-aryl amide bonds with complete conservation of enantioenrichment, avoiding the epimerization-prone intermediates of conventional methods. nih.govacs.org

Epimerization, the change in configuration at one stereocenter, is a significant side reaction during the synthesis of chiral amides, particularly those involving α-substituted carboxylic acids. nih.gov The phenomenon is especially pronounced in challenging couplings, such as the formation of N-aryl amides where the aniline nucleophile is less reactive. nih.govacs.org

The primary mechanism for epimerization during amide coupling involves the formation of a 5(4H)-oxazolone intermediate. acs.org This occurs when the carbonyl oxygen of the activated carboxylic acid (e.g., the O-acylisourea intermediate) is attacked intramolecularly by the adjacent amide or protecting group. The α-proton of this oxazolone (B7731731) intermediate is significantly more acidic than in the parent carboxylic acid and can be readily abstracted by a base. acs.org Re-protonation can occur from either face, leading to racemization or epimerization of the stereocenter. nih.gov

Several factors influence the rate of epimerization, including the choice of coupling reagent, base, and solvent. Reagents known to minimize this side reaction, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or the combination of T3P (n-propanephosphonic acid anhydride) with a mild base like pyridine (B92270), are often preferred. nih.govorganic-chemistry.org Performing the reaction at low temperatures can also significantly suppress the rate of oxazolone formation and subsequent epimerization. organic-chemistry.org

| Coupling Reagent | Base | Product Enantiomeric Excess (ee) | Reference |

| EDC/HOAt | Basic | 65% | nih.gov |

| DEPBT | Basic | 82% | nih.gov |

| T3P | Pyridine | >99% | organic-chemistry.org |

| Umpolung Synthesis (UmAS) | Cs₂CO₃ | >99% (No epimerization observed) | nih.gov |

Table 1. Comparison of different amide coupling conditions and their effect on preserving stereochemical integrity (enantiomeric excess) in the synthesis of an epimerization-prone N-aryl amide. Data illustrates the importance of reagent choice in stereoselective synthesis.

General Derivatization Reactions for Targeted Functionalization

The structure of N-phenyldodecanamide presents two primary sites for chemical modification: the phenyl ring and the dodecanamide backbone. The reactivity of each part allows for a variety of chemical transformations to introduce new functional groups.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of N-phenyldodecanamide is susceptible to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. wikipedia.orglibretexts.orgmasterorganicchemistry.com The amide group (-NHCO-) is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amide substituent. This directing effect is due to the resonance stabilization of the intermediate carbocation. However, the bulky dodecanoyl group may sterically hinder the ortho positions, potentially favoring para-substitution.

Common electrophilic aromatic substitution reactions that can be applied to N-phenyldodecanamide include:

Halogenation: The introduction of halogen atoms (Cl, Br) onto the aromatic ring can be achieved using various halogenating agents, often in the presence of a Lewis acid catalyst. mt.comresearchgate.netresearchgate.net For instance, bromination can be carried out using N-bromosuccinimide (NBS) with a catalyst. researchgate.netresearchgate.net

Nitration: The introduction of a nitro group (-NO2) is typically accomplished using a mixture of nitric acid and sulfuric acid. libretexts.org This reaction introduces a versatile functional group that can be further transformed, for example, by reduction to an amino group.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-CO-) to the aromatic ring using an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst like aluminum chloride (AlCl3). sigmaaldrich.comorganic-chemistry.orgyoutube.com This is a powerful method for forming carbon-carbon bonds and introducing ketone functionalities.

Below is a table summarizing these potential electrophilic aromatic substitution reactions on N-phenyldodecanamide.

| Reaction | Reagents | Potential Product(s) |

| Halogenation (Bromination) | N-Bromosuccinimide (NBS), Catalyst (e.g., FeBr3) | p-Bromo-N-phenyldodecanamide, o-Bromo-N-phenyldodecanamide |

| Nitration | HNO3, H2SO4 | p-Nitro-N-phenyldodecanamide, o-Nitro-N-phenyldodecanamide |

| Friedel-Crafts Acylation | Acyl chloride (e.g., CH3COCl), AlCl3 | p-Acetyl-N-phenyldodecanamide, o-Acetyl-N-phenyldodecanamide |

Note: The para-isomer is generally expected to be the major product due to reduced steric hindrance.

Derivatization of the Dodecanamide Chain

The long aliphatic dodecanoyl chain also offers opportunities for targeted functionalization, although these reactions are generally less explored in the context of N-phenyldodecanamide itself. Nevertheless, established methods for the derivatization of long-chain alkanes and amides can be considered.

One potential approach is free-radical halogenation , which involves the substitution of a hydrogen atom on the alkyl chain with a halogen. libretexts.org This reaction is typically initiated by UV light or a radical initiator and can lead to a mixture of halogenated isomers. The selectivity of this reaction can be influenced by the choice of halogenating agent, with bromine being more selective than chlorine.

Further transformations of the amide functional group itself, while challenging without cleaving the N-phenyl bond, could be explored under specific conditions. For instance, reduction of the amide carbonyl group would yield the corresponding amine.

The table below outlines a potential derivatization of the dodecanoyl chain.

| Reaction | Reagents | Potential Product(s) |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Monobrominated N-phenyldodecanamide isomers |

It is important to note that the specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized to achieve the desired functionalization with good selectivity and yield. The synthesis and characterization of these novel derivatives would provide valuable insights into the structure-property relationships of this class of compounds.

Spectroscopic and Advanced Characterization Techniques in Dodecanamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including "Dodecanamide, N-phenyl-". By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed mapping of the molecular framework.

Proton (¹H) NMR spectroscopy is instrumental in characterizing derivatives of "Dodecanamide, N-phenyl-". The chemical shift (δ) of each proton is influenced by its local electronic environment, providing key insights into the molecular structure.

In a typical ¹H NMR spectrum of "Dodecanamide, N-phenyl-", the protons of the long alkyl chain would exhibit signals in the upfield region. The terminal methyl (CH₃) group would appear as a triplet, while the methylene (B1212753) (CH₂) groups would produce a complex multiplet pattern. The methylene group adjacent to the carbonyl group (α-CH₂) would be deshielded and appear at a downfield chemical shift compared to the other methylene groups. The protons on the phenyl ring would resonate in the aromatic region, typically between 7.0 and 8.0 ppm, with their multiplicity depending on the substitution pattern. The amide proton (N-H) would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for Dodecanamide (B72619), N-phenyl-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 7.0 - 7.6 | Multiplet |

| Amide N-H | 7.5 - 8.5 | Broad Singlet |

| α-CH₂ (next to C=O) | 2.2 - 2.5 | Triplet |

| β-CH₂ | 1.6 - 1.8 | Multiplet |

| Alkyl CH₂ | 1.2 - 1.4 | Multiplet |

| Terminal CH₃ | 0.8 - 0.9 | Triplet |

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of "Dodecanamide, N-phenyl-". Each unique carbon atom in the molecule gives a distinct signal, allowing for the analysis of the backbone and any substituents.

The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum. The carbons of the phenyl ring would appear in the aromatic region, with their specific chemical shifts indicating their position relative to the amide group. The carbons of the long alkyl chain would resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for Dodecanamide, N-phenyl-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | 170 - 175 |

| Aromatic C (attached to N) | 138 - 142 |

| Aromatic C-H | 120 - 130 |

| α-CH₂ (next to C=O) | 38 - 42 |

| Alkyl CH₂ | 22 - 35 |

| Terminal CH₃ | 14 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of "Dodecanamide, N-phenyl-", the compound would first be separated from a mixture based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of "Dodecanamide, N-phenyl-". Characteristic fragmentation patterns for amides include cleavage of the bond alpha to the carbonyl group and McLafferty rearrangement. The fragmentation of the N-phenyl group would also produce specific ions.

Table 3: Predicted Key Fragment Ions in the GC-MS Spectrum of Dodecanamide, N-phenyl-

| m/z | Predicted Fragment Structure |

|---|---|

| 275 | [M]⁺ (Molecular Ion) |

| 184 | [C₁₂H₂₄NO]⁺ |

| 120 | [C₆H₅NHCO]⁺ |

| 93 | [C₆H₅NH₂]⁺ (Aniline) |

| 77 | [C₆H₅]⁺ (Phenyl) |

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) is a soft ionization technique that is particularly useful for determining the precise molecular weight of thermally labile or non-volatile compounds. For "Dodecanamide, N-phenyl-", HRFAB-MS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of newly synthesized compounds or for identifying unknowns in complex mixtures. The high resolution of this technique allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (EIMS) is another soft ionization technique widely used in organic synthesis to monitor reaction progress and characterize products. ESI is particularly well-suited for polar and large molecules. In the context of "Dodecanamide, N-phenyl-" research, ESI-MS can be used to analyze reaction mixtures directly, providing rapid confirmation of the presence of the desired product by detecting its protonated molecule, [M+H]⁺, or other adducts. The minimal fragmentation observed in ESI-MS is advantageous for determining the molecular weight of the intact molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure

Infrared and ultraviolet-visible spectroscopy are fundamental tools for the characterization of N-phenyl amides, providing insights into their molecular vibrations and electronic transitions, respectively.

Infrared (IR) spectroscopy is a powerful technique for identifying the key functional groups within "Dodecanamide, N-phenyl-". The IR spectrum of a secondary amide like N-phenyldodecanamide is characterized by several distinct absorption bands corresponding to the vibrations of the amide linkage and the phenyl group. nih.govrsc.org

The amide group gives rise to a set of characteristic bands. The N-H stretching vibration typically appears as a single, sharp peak in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and useful bands in the spectrum, typically occurring in the range of 1630-1680 cm⁻¹. The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, is found between 1510 and 1570 cm⁻¹. The amide III band, a more complex vibration involving C-N stretching and N-H bending, appears in the 1250-1350 cm⁻¹ region. vscht.cz

The phenyl moiety also exhibits characteristic absorptions. The aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹). The C=C in-ring stretching vibrations of the benzene (B151609) ring usually produce two or three bands of variable intensity in the 1450-1600 cm⁻¹ region. Additionally, strong C-H out-of-plane bending vibrations can be found in the 675-900 cm⁻¹ range, and their pattern can sometimes provide information about the substitution pattern of the aromatic ring.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3300 - 3500 |

| Amide I (C=O Stretch) | 1630 - 1680 | |

| Amide II (N-H Bend & C-N Stretch) | 1510 - 1570 | |

| Amide III (C-N Stretch & N-H Bend) | 1250 - 1350 | |

| Phenyl | Aromatic C-H Stretch | 3000 - 3100 |

| C=C In-ring Stretch | 1450 - 1600 | |

| C-H Out-of-plane Bend | 675 - 900 |

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic structure of "Dodecanamide, N-phenyl-" by probing the electronic transitions between molecular orbitals. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. shu.ac.uk

In N-phenyldodecanamide, two main types of electronic transitions are expected: π → π* and n → π* transitions. The phenyl ring and the carbonyl group of the amide both contain π electrons and can undergo π → π* transitions, which are typically of high intensity (large molar absorptivity, ε). These transitions for the phenyl group usually occur at wavelengths below 280 nm.

The amide group also possesses non-bonding (n) electrons on the oxygen and nitrogen atoms. The promotion of one of these non-bonding electrons to an antibonding π* orbital (an n → π* transition) is also possible. These transitions are generally of much lower intensity compared to π → π* transitions and for amides, they are often observed around 215 nm. ucalgary.cauzh.ch The conjugation between the phenyl ring and the amide group can influence the energy of these transitions, potentially causing a shift in the absorption maxima (λmax). researchgate.net

| Chromophore | Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Phenyl Ring | π → π | ~200-280 | High |

| Amide (C=O) | n → π | ~215 | Low |

X-ray Crystallographic Analysis for Definitive Structural and Stereochemical Assignment

For chiral analogues of dodecanamide, single-crystal X-ray diffraction is a powerful method for determining both the relative and absolute stereochemistry of the molecule. By analyzing the diffraction pattern of a single crystal, it is possible to construct a three-dimensional electron density map, from which the positions of the atoms can be determined with high precision. This allows for the unequivocal assignment of the configuration (R or S) at each stereocenter. The analysis of fatty acid amides and other long-chain molecules has been successfully carried out using this technique, providing definitive stereochemical information. nih.gov

Intermolecular hydrogen bonding is a key feature in the crystal packing of N-phenyl amides. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These hydrogen bonds can lead to the formation of chains, dimers, or more complex three-dimensional networks, which stabilize the crystal lattice. mdpi.com The analysis of these packing arrangements is crucial for understanding the solid-state properties of the material.

X-ray crystallography also plays a vital role in understanding the mechanisms of catalytic reactions used in the synthesis of dodecanamides. By crystallizing and analyzing the structure of a catalyst-substrate complex, or a stable intermediate, researchers can gain direct insight into the binding mode of the reactants to the catalyst. acs.org This information is invaluable for optimizing reaction conditions and for the rational design of new and more efficient catalysts. For instance, studies on palladium-catalyzed amidation reactions have utilized X-ray diffraction to characterize the coordination of amide-containing ligands to the metal center, elucidating the structural features that govern catalytic activity. researchgate.net

Derivatization Strategies and Structure Activity Relationship Sar Studies

Design and Synthesis of N-Phenyldodecanamide Analogues for SAR Probes

The rational design and synthesis of analogues are fundamental to understanding how different parts of the N-phenyldodecanamide molecule contribute to its activity. By systematically altering the alkyl chain and the phenyl ring, structure-activity relationships can be established.

The dodecyl (C12) alkyl chain is a significant feature of the N-phenyldodecanamide structure, contributing substantially to the molecule's lipophilicity. Modifications to this chain, such as altering its length or introducing branching, can have profound effects on the compound's interaction with biological targets.

Research on analogous N-substituted phenylpiperazine derivatives has shown that changes in alkyl chain length can modulate acaricidal activity. For instance, elongating a butyl group on a similar scaffold led to a decrease in activity, suggesting that an optimal chain length exists for target interaction. In contrast, introducing a bulkier benzyl (B1604629) group maintained good activity. In studies of other bioactive amides, it has been observed that activity can decrease as the size of an alkyl substituent increases, indicating that steric hindrance within a binding pocket may play a crucial role. For N-phenyldodecanamide, shortening or lengthening the C12 chain, or introducing methyl or ethyl branches, would systematically probe the spatial and hydrophobic requirements of its binding site.

Table 1: Hypothetical SAR of Alkyl Chain Modifications on N-Phenyldodecanamide Analogues

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Chain Shortening (e.g., C8, C10) | Reduces lipophilicity and molecular length. | May decrease activity if hydrophobic interactions are critical. |

| Chain Lengthening (e.g., C14, C16) | Increases lipophilicity and potential for van der Waals interactions. | Could increase or decrease activity depending on binding pocket size. |

| Introduction of Branching (e.g., iso-dodecyl) | Increases steric bulk and alters chain conformation. | Likely to decrease activity due to steric hindrance in a constrained binding site. |

The electronic properties and substitution pattern of the phenyl ring are critical determinants of a molecule's biological activity. Adding substituents to the phenyl ring of N-phenyldodecanamide can influence its binding affinity and efficacy through steric, electronic, and hydrophobic effects.

Studies on related N-phenyl compounds have demonstrated that both the nature and position of substituents are important. For instance, in a series of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine compounds, methyl groups at the meta and para positions resulted in greater antimicrobial activity compared to the ortho position or the unsubstituted derivative. This highlights the sensitivity of biological targets to the spatial arrangement of substituents.

The electronic nature of the substituent also plays a key role. Electron-donating groups (EDGs) like -CH₃ and -OCH₃ tend to increase electron density in the phenyl ring, which can affect interactions with the target protein. Conversely, electron-withdrawing groups (EWGs) such as -CN, -NO₂, and -CF₃ decrease the ring's electron density. In one study on FOXM1 inhibitors, only the specific combination of a halogen (an EWG) and a cyano group (-CN) resulted in significant inhibitory activity, indicating that a precise electronic profile may be required.

Table 2: Influence of Phenyl Ring Substituents on the Activity of N-Phenyl Amide Analogues

| Substituent Type | Position | General Effect on Activity | Example |

|---|---|---|---|

| Electron-Donating Group (EDG) | para, meta | Can enhance activity by increasing electron density for favorable interactions. | -CH₃, -OCH₃ |

| Electron-Withdrawing Group (EWG) | para | Can enhance activity by creating favorable electrostatic interactions or acting as a hydrogen bond acceptor. | -CN, -NO₂ |

| Halogens | para, meta | Can increase lipophilicity and participate in halogen bonding, often leading to improved potency. | -F, -Cl, -Br |

Systematic Investigation of Structural Features and Their Correlation with Activity

Beyond general modifications, a focused investigation into specific functional groups and their placement can reveal detailed insights into the molecular interactions driving the compound's biological effects.

The introduction of a hydroxyl (-OH) group can dramatically alter a molecule's properties by introducing a potent hydrogen bond donor and acceptor, thereby increasing polarity. The position of the hydroxyl group on either the alkyl chain or the phenyl ring of N-phenyldodecanamide analogues is critical for defining its interaction with a biological target.

Research on other phenyl-containing ligands has shown that the presence and location of hydroxyl groups significantly affect binding. In a study of synthetic 2-phenylnaphthalenes, a hydroxyl group at the C-7 position markedly enhanced cytotoxic activity, while hydroxyl groups at other positions had varied effects nih.gov. Similarly, investigations into ligand binding with the human estrogen-related receptor γ (ERRγ) revealed that the addition of hydroxyl groups to an aromatic ring had a significant impact on the ligand/protein binding energy nih.govnih.gov. A hydroxylated analogue showed strong binding, whereas a non-hydroxylated counterpart did not, underscoring the importance of hydrogen bonding for molecular recognition nih.gov.

For N-phenyldodecanamide analogues, placing a hydroxyl group at the ortho, meta, or para position of the phenyl ring would probe the receptor's capacity for hydrogen bonding in different regions. A hydroxyl group could serve as a key anchoring point to a specific amino acid residue (e.g., glutamate, serine) within a binding site. Testing whether a hydroxyl group acts as a hydrogen bond donor can be achieved by synthesizing the corresponding methoxy (B1213986) analogue; a significant drop in activity would imply the hydroxyl's role as a donor is crucial.

Derivatization for Enhanced Research Utility

Modifying the N-phenyldodecanamide structure can also facilitate its use as a research tool, for example, by enabling its detection and quantification in complex biological systems.

To study the pharmacokinetics, biodistribution, and target engagement of N-phenyldodecanamide in vivo, radiolabeled analogues are indispensable tools. These tracers allow for sensitive and quantitative detection using non-invasive imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

The synthesis of a radiolabeled version of N-phenyldodecanamide would typically involve incorporating a radionuclide such as Carbon-11 ([¹¹C]), Indium-111 ([¹¹¹In]), or Iodine-124 ([¹²⁴I]) mdpi.commdpi.comnih.gov. The choice of isotope depends on the desired application, considering factors like half-life and emission properties.

Common strategies for radiolabeling include:

¹¹C-Methylation: If an analogue with a hydroxyl or amine precursor is synthesized (e.g., N-(4-hydroxyphenyl)dodecanamide), it can be reacted with [¹¹C]methyl iodide or [¹¹C]methyl triflate to produce a radiolabeled methoxy or N-methyl derivative mdpi.com.

Chelation of Radiometals: A chelating agent, such as diethylenetriaminepentaacetic acid (DTPA), can be covalently attached to the N-phenyldodecanamide structure. This modified analogue can then be complexed with a radiometal like [¹¹¹In] mdpi.com. This method is robust and widely used for SPECT imaging agents mdpi.com.

Radioiodination: An analogue containing an activated phenyl ring or a suitable precursor (e.g., a tributylstannyl group) can be subjected to electrophilic substitution with a radioactive iodine isotope.

These radiolabeled probes would enable researchers to visualize the distribution of the compound in real-time, quantify its accumulation in specific tissues or organs, and confirm its interaction with the intended biological target in living systems.

Supramolecular Chemistry and Self-Assembly Research of N-Phenyldodecanamide

While specific research on the supramolecular and self-assembly characteristics of Dodecanamide (B72619), N-phenyl- is not extensively detailed in publicly available literature, its structural features—a long alkyl chain and a phenylamide group—suggest a strong potential for participation in various supramolecular phenomena. This article explores the theoretical roles and potential applications of N-phenyldodecanamide in supramolecular chemistry, drawing parallels with well-studied analogous systems.

Q & A

Basic Research Questions

Q. What experimental precautions are critical when handling N-phenyl-dodecanamide to mitigate health hazards?

- Methodological Answer : Prioritize respiratory protection (e.g., NIOSH-approved masks) and skin/eye barriers (nitrile gloves, goggles) due to its acute oral toxicity (LD₅₀: 2,000–5,000 mg/kg) and irritancy (skin/eye irritation categories 2/2A) . Conduct reactions in fume hoods with local exhaust ventilation to minimize inhalation risks. Store at <25°C in airtight containers to prevent degradation .

Q. How can researchers validate the purity of synthesized N-phenyl-dodecanamide?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–230 nm) to separate impurities. Cross-validate with NMR (¹H/¹³C) to confirm structural integrity. For example, expect characteristic peaks: δ 7.3–7.5 ppm (aromatic protons) and δ 2.1–2.3 ppm (amide NH) .

Q. What solvent systems are optimal for recrystallizing N-phenyl-dodecanamide?

- Methodological Answer : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility at elevated temperatures (80–100°C) and recrystallize via slow cooling. Alternatively, use ethanol-water mixtures (7:3 v/v) for improved yield. Monitor crystal morphology via scanning electron microscopy (SEM) to assess lattice stability .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the thermal stability of N-phenyl-dodecanamide derivatives?

- Methodological Answer : Synthesize derivatives (e.g., 2,4,6-trimethoxy or nitro-substituted) and analyze via thermogravimetric analysis (TGA). Compare decomposition temperatures (Td) under nitrogen atmospheres. For example, electron-withdrawing groups (e.g., -NO₂) may reduce Td by 20–30°C due to destabilized amide bonds .

Q. What computational approaches predict the biological activity of N-phenyl-dodecanamide analogs?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target receptors (e.g., EGFR for anticancer activity). Use QSAR models to correlate logP values (2.8–3.5) with cytotoxicity IC₅₀ data. Validate via in vitro assays (MTT) on cancer cell lines (e.g., HeLa, T47D) .

Q. How can fluorescence quenching mechanisms of N-phenyl-dodecanamide in polymer matrices be characterized?

- Methodological Answer : Incorporate the compound into polystyrene or PMMA films and measure fluorescence lifetime decay via time-resolved spectroscopy. Compare quenching efficiency (Stern-Volmer constants) with N-methyl analogs to isolate phenyl group effects .

Contradictions & Validation

Q. Why do boiling point values for N-phenyl-dodecanamide vary across literature (e.g., 335.1°C vs. 453–454 K at 0.02 atm)?

- Methodological Answer : Discrepancies arise from measurement conditions (ambient vs. reduced pressure). Replicate reduced-pressure experiments using a rotary evaporator (0.02 atm) and validate via gas chromatography (GC-FID). Cross-reference NIST-subscribed data for standardized values .

Q. How should researchers address conflicting ecotoxicology data for N-phenyl-dodecanamide?

- Methodological Answer : Conduct OECD 301F biodegradability tests in activated sludge. Measure BOD₅/COD ratios to assess persistence. If soil mobility is disputed, perform column leaching studies with varying pH (4–9) and organic matter content .

Methodological Tables

| Parameter | Value | Reference |

|---|---|---|

| Melting Point | 99°C | |

| Molecular Weight | 199.33 g/mol | |

| logP (Predicted) | 3.2 | |

| Acute Oral Toxicity | Category 4 (LD₅₀ > 2,000 mg/kg) |

Sources Cited

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.